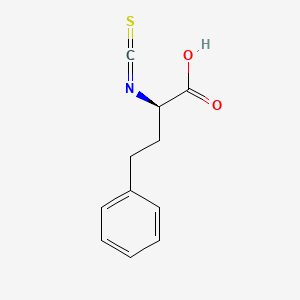
(R)-2-Isothiocyanato-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Isothiocyanato-4-phenylbutanoic acid is an organic compound with a unique structure that includes an isothiocyanate group and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isothiocyanato-4-phenylbutanoic acid typically involves the reaction of ®-2-amino-4-phenylbutanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process involves:
- Dissolving ®-2-amino-4-phenylbutanoic acid in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specific period to complete the reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-2-Isothiocyanato-4-phenylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-2-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Oxidation and Reduction: While the isothiocyanate group is relatively stable, the phenyl ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting ®-2-Isothiocyanato-4-phenylbutanoic acid with an amine can yield a thiourea derivative.
科学的研究の応用
®-2-Isothiocyanato-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of protein function and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Isothiocyanato-4-phenylbutanoic acid involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino groups on proteins, leading to modifications that can alter protein function. This property makes it useful in studying protein interactions and developing targeted therapies.
類似化合物との比較
Similar Compounds
(S)-2-Isothiocyanato-4-phenylbutanoic acid: The enantiomer of the compound, which may have different biological activities.
Phenylisothiocyanate: A simpler compound with similar reactivity but lacking the butanoic acid moiety.
4-Isothiocyanatobenzoic acid: Another related compound with an isothiocyanate group attached to a benzoic acid structure.
Uniqueness
®-2-Isothiocyanato-4-phenylbutanoic acid is unique due to its chiral center and the presence of both an isothiocyanate group and a phenyl ring. This combination of features allows for specific interactions with biological molecules, making it valuable in research and potential therapeutic applications.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
(2R)-2-isothiocyanato-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)/t10-/m1/s1 |
InChIキー |
PWUVCLSSUBJMEO-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N=C=S |
正規SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















